Cas no 15112-52-4 (2-(ethyl carboxy)-3-methylbutanoic acid)

2-(Ethyl carboxy)-3-methylbutanoic acid is a branched-chain carboxylic acid derivative characterized by its multifunctional structure, incorporating both ester and carboxylic acid moieties. This compound is of interest in organic synthesis and pharmaceutical applications due to its potential as a versatile intermediate. The presence of the ethyl carboxylate group enhances solubility in organic solvents, facilitating reactions such as esterifications or condensations. Meanwhile, the α-methyl substitution on the butanoic acid backbone may influence steric and electronic properties, offering selectivity in synthetic pathways. Its balanced reactivity profile makes it suitable for fine chemical production, where controlled functional group transformations are critical. Handling requires standard precautions for carboxylic acids and esters.
2-(ethyl carboxy)-3-methylbutanoic acid structure
15112-52-4 structure
Product Name:2-(ethyl carboxy)-3-methylbutanoic acid
CAS No:15112-52-4
MF:C8H14O4
MW:174.194363117218
CID:215791
PubChem ID:291973
Update Time:2025-10-28

2-(ethyl carboxy)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid,2-(1-methylethyl)-, 1-ethyl ester
    • 2-ethoxycarbonyl-3-methylbutanoic acid
    • 1-methylethyl-propanedioic acid monoethyl ester
    • 2-(ethoxycarbonyl)-3-methylbutanoic acid
    • 2(R,S)-isopropylmalonic acid ethyl ester
    • 2-isopropyl-malonic acid monoethyl ester
    • AC1L6H07
    • AC1Q5ROU
    • AG-K-84545
    • AR-1C9221
    • CTK4C6896
    • Ethyl hydrogen 2-isopropylpropanedioate
    • isopropyl-malonic acid monoethyl ester
    • Isopropyl-malonsaeure-monoaethylester
    • monoethyl ester of isopropylmalonic acid
    • NSC157563
    • 2-(ethyl carboxy)-3-methylbutanoic acid
    • 15112-52-4
    • DTXSID30303258
    • HIAMVOUYSXARIQ-UHFFFAOYSA-N
    • NSC-157563
    • EN300-140825
    • SCHEMBL1562034
    • Inchi: 1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
    • InChI Key: HIAMVOUYSXARIQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(=O)O)C(C)C)=O

Computed Properties

  • Exact Mass: 174.08922
  • Monoisotopic Mass: 174.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.6

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Additional information on 2-(ethyl carboxy)-3-methylbutanoic acid

Introduction to 2-(ethyl carboxy)-3-methylbutanoic acid (CAS No. 15112-52-4)

2-(ethyl carboxy)-3-methylbutanoic acid, with the chemical formula C7H14O4, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 15112-52-4, is a derivative of butanoic acid, featuring an ethyl carboxyl group and a methyl substituent at the third carbon position. Its unique structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structure of 2-(ethyl carboxy)-3-methylbutanoic acid exhibits a branched-chain configuration, which influences its reactivity and interaction with biological systems. The presence of both carboxyl groups enhances its solubility in polar solvents, making it suitable for formulation in pharmaceutical solutions. This characteristic has been exploited in recent studies exploring its role as a chiral auxiliary in asymmetric synthesis, where its stereoselective properties contribute to the efficient production of enantiomerically pure compounds.

In the realm of pharmaceutical research, 2-(ethyl carboxy)-3-methylbutanoic acid has been investigated for its potential applications in drug development. Its molecular framework suggests compatibility with enzyme active sites, making it a promising scaffold for designing novel bioactive molecules. For instance, modifications of this compound have been explored in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the ethyl carboxyl group can be functionalized to enhance binding affinity to target proteins.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of 2-(ethyl carboxy)-3-methylbutanoic acid with greater accuracy. Molecular dynamics simulations have revealed that this compound exhibits favorable metabolic stability, suggesting its potential for use in long-term therapeutic applications. Additionally, its ability to undergo enzymatic degradation into simpler molecules makes it an environmentally friendly candidate for pharmaceutical formulations.

The industrial significance of 15112-52-4 lies in its role as a building block for more complex organic molecules. Its synthesis involves well-established chemical pathways, including esterification and oxidation processes, which can be scaled up for large-scale production. Companies specializing in fine chemicals have incorporated this compound into their catalogues due to its versatility and cost-effectiveness.

In the context of green chemistry, efforts have been made to optimize the synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid using sustainable methodologies. Researchers have demonstrated that catalytic processes can significantly reduce waste and energy consumption during production. For example, the use of heterogeneous catalysts has improved yield while minimizing the formation of by-products, aligning with global initiatives to promote eco-friendly manufacturing practices.

The biological activity of CAS No 15112-52-4 has also been explored in agricultural science. Derivatives of this compound have shown potential as plant growth regulators, influencing metabolic pathways that enhance crop yield and stress resistance. Such applications highlight the broad utility of this molecule beyond traditional pharmaceuticals.

From a regulatory perspective, 2-(ethyl carboxy)-3-methylbutanoic acid benefits from favorable safety profiles, which simplifies its handling and commercialization. Regulatory agencies have classified it as a low-risk compound, allowing for easier approval in various markets. This status has encouraged further investment in research and development, fostering innovation across multiple industries.

The future prospects of 15112-52-4 are promising, with ongoing studies focusing on expanding its applications. Researchers are investigating its potential use in material science, where its structural properties could contribute to the development of novel polymers and coatings. Additionally, collaborations between academia and industry are driving exploration into new synthetic routes that could enhance production efficiency.

In summary, 2-(ethyl carboxy)-3-methylbutanoic acid (CAS No. 15112-52-4) is a multifaceted compound with significant implications in pharmaceuticals, agriculture, and industrial chemistry. Its unique structure and favorable properties make it a valuable asset in modern research and development efforts. As scientific understanding continues to evolve, the potential uses of this compound are expected to expand even further.

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